molecular formula C9H12N2OS B13801070 Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-

Acetamide,N-[2-(pyridin-2-ylthio)ethyl]-

Cat. No.: B13801070
M. Wt: 196.27 g/mol
InChI Key: KBJNACITAIIOKN-UHFFFAOYSA-N
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Description

Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- is a compound that belongs to the class of N-(pyridin-2-yl)amides.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyridin-2-yl)amides can be achieved through various methods. One common approach involves the reaction of α-bromoketones with 2-aminopyridine under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP). The reaction conditions are mild and metal-free .

Industrial Production Methods

Industrial production methods for N-(pyridin-2-yl)amides typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-yl)amides undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with TBHP can lead to the formation of N-oxide derivatives, while reduction with sodium borohydride can yield the corresponding amine .

Scientific Research Applications

N-(pyridin-2-yl)amides have a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(pyridin-2-yl)amides involves their interaction with specific molecular targets and pathways. For instance, these compounds can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

N-(pyridin-2-yl)amides can be compared with other similar compounds such as:

Conclusion

Acetamide,N-[2-(pyridin-2-ylthio)ethyl]- is a versatile compound with significant potential in various scientific research fields. Its unique chemical properties and diverse biological activities make it a valuable compound for further study and application.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

N-(2-pyridin-2-ylsulfanylethyl)acetamide

InChI

InChI=1S/C9H12N2OS/c1-8(12)10-6-7-13-9-4-2-3-5-11-9/h2-5H,6-7H2,1H3,(H,10,12)

InChI Key

KBJNACITAIIOKN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCSC1=CC=CC=N1

Origin of Product

United States

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